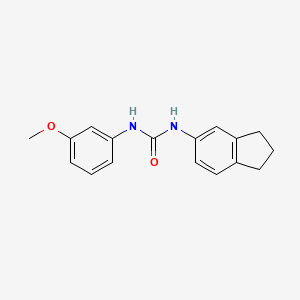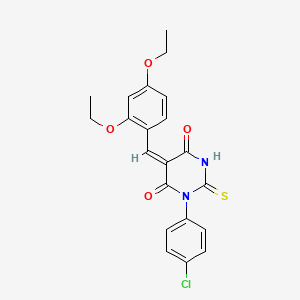
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential application in various fields, including sports medicine, cancer treatment, and metabolic disorders. GW501516 is a PPARδ agonist, which means it activates the PPARδ receptor in cells, leading to changes in gene expression.
作用機序
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea activates the PPARδ receptor in cells, leading to changes in gene expression. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ by N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. In animal studies, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to increase endurance and improve performance by enhancing fatty acid oxidation and glucose uptake in skeletal muscle. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to inhibit tumor growth and induce apoptosis by activating the PPARδ pathway. In metabolic disorders, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to improve insulin sensitivity and reduce inflammation by regulating gene expression.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. In addition, its long-term safety and toxicity in humans are still unknown.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea. One area of interest is its potential application in sports medicine. Further studies are needed to determine the optimal dosage and duration of treatment for enhancing endurance and improving performance in athletes. Another area of interest is its potential application in cancer treatment. More studies are needed to determine the efficacy and safety of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea in human cancer patients. Finally, more research is needed to understand the long-term safety and toxicity of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea in humans.
合成法
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-methoxyphenyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential application in various fields. In sports medicine, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to enhance endurance and improve performance in animal studies. In cancer treatment, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-methoxyphenyl)urea has been shown to improve insulin sensitivity and reduce inflammation.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-7-3-6-14(11-16)18-17(20)19-15-9-8-12-4-2-5-13(12)10-15/h3,6-11H,2,4-5H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJXDWCEQWXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)
![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)